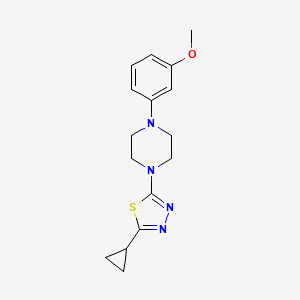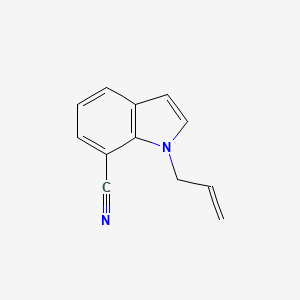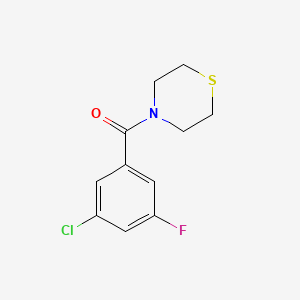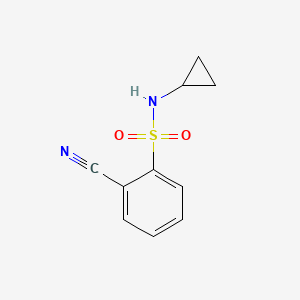![molecular formula C15H17N7O B12240644 6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine](/img/structure/B12240644.png)
6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a purine base. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridazine intermediates. The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes, while the pyridazine ring is often formed via condensation reactions of hydrazines with diketones .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
CEP-26401: A histamine H3 receptor antagonist with cognitive-enhancing properties.
Pyrrolidine derivatives: Various pyrrolidine-based compounds used in drug discovery for their biological activities.
Uniqueness
6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine is unique due to its specific combination of pyrrolidine, pyridazine, and purine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for exploring new therapeutic avenues and understanding complex biochemical interactions .
Properties
Molecular Formula |
C15H17N7O |
|---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
6-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-7H-purine |
InChI |
InChI=1S/C15H17N7O/c1-10-2-3-12(21-20-10)23-7-11-4-5-22(6-11)15-13-14(17-8-16-13)18-9-19-15/h2-3,8-9,11H,4-7H2,1H3,(H,16,17,18,19) |
InChI Key |
YAPTVCMOJFWTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(C2)C3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12240576.png)


![3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidine](/img/structure/B12240589.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B12240594.png)
![1-(2,3-Difluorophenyl)-3-[(oxolan-2-yl)methyl]urea](/img/structure/B12240595.png)
![4-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B12240596.png)
![5-Bromo-2-({1-[(4-ethoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12240597.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B12240604.png)
![4-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B12240605.png)
![2-Benzyl-5-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12240607.png)
![3-Tert-butyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12240614.png)

